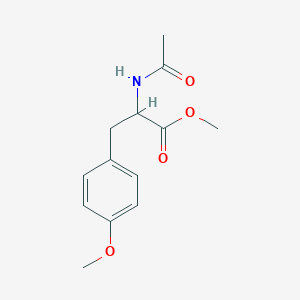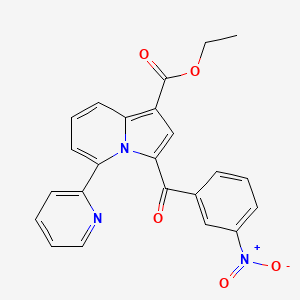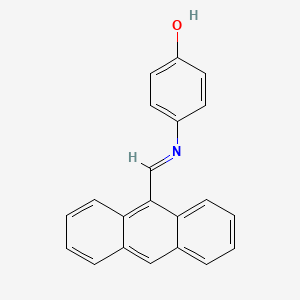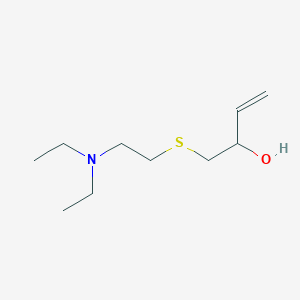![molecular formula C15H26N2O B11955778 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one CAS No. 1900-32-9](/img/structure/B11955778.png)
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one is a unique chemical compound with the molecular formula C15H26N2O It is known for its distinctive structure, which includes a diethylaminoethyl group attached to a trimethyl-substituted azepinone ring
Méthodes De Préparation
The synthesis of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves several steps. One common method includes the reaction of diethylamine with a suitable precursor, followed by cyclization to form the azepinone ring. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes .
Comparaison Avec Des Composés Similaires
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one can be compared with similar compounds such as:
Poly(2-(diethylamino)ethyl methacrylate): Known for its pH-sensitive properties and used in various applications.
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group, used in medicine.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity and applications.
Propriétés
Numéro CAS |
1900-32-9 |
|---|---|
Formule moléculaire |
C15H26N2O |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one |
InChI |
InChI=1S/C15H26N2O/c1-6-16(7-2)8-9-17-14(5)11-12(3)10-13(4)15(17)18/h10-11,13H,6-9H2,1-5H3 |
Clé InChI |
YHGBLDSNMDEQDX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C(=CC(=CC(C1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)










![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)

